molecular formula C11H16O2S B13732705 Tert-butylsulfonylmethylbenzene CAS No. 20282-89-7

Tert-butylsulfonylmethylbenzene

Cat. No.: B13732705
CAS No.: 20282-89-7
M. Wt: 212.31 g/mol
InChI Key: ZENYDXCNBNPHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butylsulfonylmethylbenzene is an organic compound characterized by the presence of a tert-butyl group, a sulfonyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butylsulfonylmethylbenzene can be synthesized through several methods. One common approach involves the sulfonylation of methylbenzene (toluene) with tert-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Tert-butylsulfonylmethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butylsulfonylmethylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butylsulfonylmethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the tert-butyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

    Tert-butylbenzene: Similar in structure but lacks the sulfonyl group, resulting in different reactivity and applications.

    Methylsulfonylbenzene: Contains a sulfonyl group but lacks the tert-butyl group, leading to variations in chemical properties and uses.

    Tert-butylsulfone: Contains both tert-butyl and sulfone groups but differs in the position and connectivity of these groups.

Uniqueness: Tert-butylsulfonylmethylbenzene is unique due to the combination of the tert-butyl, sulfonyl, and methyl groups attached to the benzene ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

CAS No.

20282-89-7

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

tert-butylsulfonylmethylbenzene

InChI

InChI=1S/C11H16O2S/c1-11(2,3)14(12,13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

ZENYDXCNBNPHRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.